molecular formula C8H9NO2 B1617145 Pyridine-2-carbaldehyde ethylene acetal CAS No. 5693-54-9

Pyridine-2-carbaldehyde ethylene acetal

Cat. No.: B1617145
CAS No.: 5693-54-9
M. Wt: 151.16 g/mol
InChI Key: FPSCKCFSKOKOHC-UHFFFAOYSA-N
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Description

Pyridine-2-carbaldehyde ethylene acetal is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, where a 1,3-dioxolane ring is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2-carbaldehyde ethylene acetal typically involves the reaction of pyridine derivatives with 1,3-dioxolane. One common method is the condensation reaction between pyridine-2-carbaldehyde and ethylene glycol in the presence of an acid catalyst, which forms the 1,3-dioxolane ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carbaldehyde ethylene acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pyridine-2-carbaldehyde ethylene acetal has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine-2-carbaldehyde ethylene acetal involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids .

Comparison with Similar Compounds

  • Pyridine, 2-(2-methyl-1,3-dioxolan-2-yl)-
  • Pyridine-2-carbaldehyde ethylene acetal5-bromo-
  • Pyridine-2-carbaldehyde ethylene acetal3-methyl-

Comparison: Pyridine-2-carbaldehyde ethylene acetal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSCKCFSKOKOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063980
Record name Pyridine, 2-(1,3-dioxolan-2-yl)-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5693-54-9
Record name 2-(1,3-Dioxolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5693-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinyl-1,3-dioxolane
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Record name 2-(1,3-Dioxalan-2-yl)pyridine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-(1,3-dioxolan-2-yl)-
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Record name Pyridine, 2-(1,3-dioxolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PYRIDINYL-1,3-DIOXOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB42JFC1XN
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Synthesis routes and methods I

Procedure details

A mixture of pyridine-2-carboxaldehyde (151 g, 1.41 mol), ethylene glycol (157 mL), and 56 g (0.29 mol) of p-toluenesulfonic acid monohydrate in 1.4 L of toluene placed in a 5 L flask fitted with a Dean Stark trap was heated to reflux for 16 h, removing 50 mL of water. The mixture was concentrated in vacuo to a 800 mL volume, cooled, saturated sodium hydrogen carbonate solution was added (to pH 8-9), the layers were separated and the aqueous layer was washed with 100 mL of toluene. The combined organic layer was dried over magnesium sulfate, concentrated in vacuo, and distilled (with a short distilling head) to afford 119.5 g of 2-(1,3-dioxolan-2-yl)-pyridine (Formula V: R1 =H) as a pale oil, b.p. 100° C./1 mm.
Quantity
151 g
Type
reactant
Reaction Step One
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157 mL
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reactant
Reaction Step One
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56 g
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reactant
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1.4 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-pyridinecarboxaldehyde (267 g, 2.5 mol), ethylene glycol (310.35 g, 5 mol), and 118.8 g (0.62 mol) of p-toluenesulfonic acid in 1.5 L of toluene placed in a 3 L flask fitted with a Dean Stark trap was allowed to reflux until the removal of water was complete. The mixture was concentrated in vacuo and the residue was poured into 800 mL of ice/10% potassium carbonate solution. The above mixture was extracted with ether (2×500 mL), and the organic layer was dried over sodium sulfate, filtered through an active charcoal/supercel and concentrated in vacuo to yield an oil. The oil was distilled (0.15 mm/90° C.) to afford 109.7 g (29.3%) of 2-(1,3-dioxolan-2-yl)-pyridine, as a pale yellow liquid.
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
310.35 g
Type
reactant
Reaction Step One
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 2-pyridinecarboxaldehyde (300 g), 300 mL of ethylene glycol, 3 L of toluene and 100 g of p-toluenesulfonic acid in a 5 L 3 neck-flask equipped with a Dean-Stark head was refluxed for 4 h, separating the water formed. The mixture was concentrated in vacuo to 1/2 of its volume, and poured into a 5 L flask containing a cold (5° C.) sodium bicarbonate solution. The aqueous layer was extracted with methylene chloride (3×500 mL), the combined organic layer was dried over sodium sulfate, and concentrated in vacuo to yield a dark oil. The oil was distilled (1 mm/100°-110° C.) to afford 349.1 g (82.4%) of 2-(1,3-dioxolan-2-yl)pyridine.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridine-2-carbaldehyde ethylene acetal
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Pyridine-2-carbaldehyde ethylene acetal
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Pyridine-2-carbaldehyde ethylene acetal
Reactant of Route 6
Pyridine-2-carbaldehyde ethylene acetal

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